4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Overview
Description
4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a pyrazole ring substituted with methoxyphenyl and phenyl groups
Preparation Methods
The synthesis of 4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as acids or bases to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid include:
5-(4-methoxyphenyl)-1H-indole: Known for its substrate-selective inhibition of enzymes.
5-(4-methoxyphenyl)-1H-imidazole: Exhibits similar inhibitory effects but with different potency and selectivity.
2-methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in its overall structure and applications .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O4/c1-26-18-10-6-5-9-15(18)17-13-16(14-7-3-2-4-8-14)21-22(17)19(23)11-12-20(24)25/h2-10,17H,11-13H2,1H3,(H,24,25) |
InChI Key |
BAXFZMUUXQZGFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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